

YF135: A Technical Guide to its Role in Attenuating pERK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YF135     |           |
| Cat. No.:            | B12402144 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **YF135**, a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in attenuating phosphorylated ERK (pERK) signaling. This document outlines the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the involved pathways and processes.

## **Core Mechanism of Action**

**YF135** is an innovative PROTAC designed to selectively target and induce the degradation of the oncogenic KRAS(G12C) mutant protein.[1][2] The primary mechanism of **YF135** involves its ability to form a ternary complex by simultaneously and covalently binding to both KRAS(G12C) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity, induced by **YF135**, facilitates the ubiquitination of KRAS(G12C) by the VHL E3 ligase, marking it for degradation by the proteasome.[1]

The degradation of KRAS(G12C), a key upstream activator of the MAPK/ERK pathway, leads to a significant reduction in the phosphorylation of ERK.[1] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated by mutations such as KRAS(G12C), promotes cancer cell proliferation and survival. By eliminating the KRAS(G12C) protein, **YF135** effectively shuts down this oncogenic signaling, resulting in the attenuation of pERK levels and subsequent inhibition of cancer cell growth.[1][2]



## **Quantitative Data Summary**

The efficacy of **YF135** in degrading KRAS(G12C) and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key in vitro data for **YF135** in the KRAS(G12C)-mutant non-small cell lung cancer cell lines, H358 and H23.

Table 1: In Vitro Efficacy of YF135

| Cell Line | Target                    | Parameter | Value       |
|-----------|---------------------------|-----------|-------------|
| H358      | KRAS(G12C)<br>Degradation | DC50      | 3.61 μM[1]  |
| H23       | KRAS(G12C)<br>Degradation | DC50      | 4.53 μM[1]  |
| H358      | pERK Inhibition           | DC50      | 1.68 μM[1]  |
| H23       | pERK Inhibition           | DC50      | 1.44 µM[1]  |
| H358      | Cell Proliferation        | IC50      | 153.9 nM[1] |
| H23       | Cell Proliferation        | IC50      | 243.9 nM[1] |

Table 2: Time and Dose-Dependent Effects of YF135 on KRAS(G12C) and pERK Levels

| Cell Line  | Treatment     | Duration   | Effect                                                            |
|------------|---------------|------------|-------------------------------------------------------------------|
| H358 & H23 | 3 μM YF135    | 0-36 hours | Time-dependent<br>decrease in<br>KRAS(G12C) and<br>pERK levels[1] |
| H358 & H23 | 0-10 μM YF135 | 24 hours   | Dose-dependent<br>decrease in<br>KRAS(G12C) and<br>pERK levels[1] |

# **Signaling Pathway and Mechanism Diagrams**







To visually represent the mechanism of action of **YF135**, the following diagrams have been generated using the DOT language.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC
  PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YF135: A Technical Guide to its Role in Attenuating pERK Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#role-of-yf135-in-attenuating-perk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.